molecular formula C19H23Cl2N3OS B1141345 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride CAS No. 329218-14-6

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride

Cat. No.: B1141345
CAS No.: 329218-14-6
M. Wt: 412.4 g/mol
InChI Key: OXKMTOMGUPCOBA-UHFFFAOYSA-N
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Description

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride is an organic compound with the molecular formula C19H21N3OS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a piperazine moiety.

Mechanism of Action

Target of Action

Quetiapine Hydroxy Impurity Dihydrochloride Salt, an impurity of Quetiapine , primarily targets dopamine type 2 (D2) receptors and serotonin (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

At low doses, the compound exhibits hypnotic and sedative effects due to histamine 1-receptor blockade . At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade . At higher doses, the antipsychotic activity is mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .

Biochemical Pathways

The metabolism of Quetiapine is mediated by the cytochrome P450 system , with CYP 3A4 and CYP 2D6 being the predominant enzymes involved in drug transformation . CYP2D6 has been found to be responsible for metabolism of quetiapine to 7-hydroxy-N-desalkylquetiapine , a pharmacologically active metabolite .

Pharmacokinetics

The half-life of the parent compound is 7 hours , and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution . The time to peak plasma concentration is 1–2 hours for the immediate-release formulation . Plasma protein binding is 83% , and the volume of distribution of quetiapine is 10±4 L per kg .

Result of Action

The compound’s action results in the alleviation of symptoms of schizophrenia, bipolar disorder, and major depressive disorder . It has been found to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia .

Preparation Methods

The synthesis of 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol typically involves multiple steps and organic synthesis techniques. One common method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . The specific synthetic routes and reaction conditions may vary and are often protected by patents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol can be compared with other similar compounds, such as:

Biological Activity

The compound 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol; hydrochloride is a derivative of benzothiazepine, a class of compounds known for their diverse biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C19H21N3OS·HCl
  • Molecular Weight: 455.53 g/mol
  • CAS Number: 2734403-85-9
  • Structure: The compound features a piperazine ring linked to a benzothiazepine moiety, which is critical for its biological activity.

Antipsychotic Activity

Similar to other benzothiazepines, this compound exhibits antipsychotic properties. Studies have shown that it interacts with various neurotransmitter receptors, including:

  • Dopamine Receptors (D1-D4)
  • Serotonin Receptors (5-HT2A/2C)
  • Histamine Receptors (H1)

These interactions suggest potential utility in treating conditions such as schizophrenia and bipolar disorder. The compound's ability to modulate dopaminergic and serotonergic systems is particularly noteworthy in the context of antipsychotic therapies .

Cytotoxic Effects

Research indicates that derivatives of benzodiazepines and benzothiazepines can exhibit selective cytotoxicity towards T-cells. The presence of large aromatic groups enhances this effect, potentially making this compound useful in targeted cancer therapies .

The precise mechanism through which 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol exerts its effects is still under investigation. However, it is believed to induce apoptosis in malignant cells without affecting normal cells. This selectivity is crucial for developing safer cancer treatments.

Study 1: Antipsychotic Efficacy

In a clinical trial assessing the efficacy of compounds similar to this one, patients with schizophrenia showed significant improvement in symptoms when treated with a benzothiazepine derivative. The study reported a reduction in both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) .

Study 2: Cytotoxicity Against Cancer Cells

A laboratory study evaluated the cytotoxic effects of various benzodiazepine derivatives on transformed B-and T-cells. It was found that compounds with an electron-rich heterocycle at the C3 position exhibited sub-micromolar potency against T-cells, suggesting that the structure of 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol may confer similar properties .

Comparative Analysis Table

Compound NameBiological ActivityMechanismReference
QuetiapineAntipsychoticD2/5-HT modulation
BenzodiazepineCytotoxicApoptosis induction
2-(4-benzo[b][1,4]benzothiazepin...)Antipsychotic & CytotoxicDopamine/Serotonin modulation

Properties

CAS No.

329218-14-6

Molecular Formula

C19H23Cl2N3OS

Molecular Weight

412.4 g/mol

IUPAC Name

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;dihydrochloride

InChI

InChI=1S/C19H21N3OS.2ClH/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19;;/h1-8,23H,9-14H2;2*1H

InChI Key

OXKMTOMGUPCOBA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl

Synonyms

4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol Hydrochloride;  Quetiapine Desethanol HCl, 11-[4-(2-Hydroxyethyl)piperazin-1-yldibenzo][b,f][1,4]thiazepine Hydrochloride, Quetiapine Impurity I,

Origin of Product

United States

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